2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione)
Overview
Description
2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) is an organic compound with the molecular formula C19H14N2O5. It is also known as 2,2’- (2-hydroxypropane-1,3-diyl)bis(2H-isoindole-1,3-dione). This compound is characterized by the presence of two phthalimide groups attached to a 2-propanol backbone. It is a white crystalline solid with a molecular weight of 350.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) typically involves the reaction of 1,3-diamino-2-propanol with phthalic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding water. The crude product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to multiple purification steps, including filtration, washing, and recrystallization, to obtain the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the 2-propanol backbone can be oxidized to form a carbonyl group.
Reduction: The phthalimide groups can be reduced to form the corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions
Major Products Formed
Oxidation: Formation of 2-propanone, 1,3-diphthalimido-.
Reduction: Formation of 1,3-diamino-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) involves its interaction with biological molecules through its hydroxyl and phthalimide groups. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phthalimide groups can interact with nucleophilic sites on biomolecules, leading to covalent modifications. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diamino-2-propanol: Similar backbone but lacks the phthalimide groups.
2-Propanol, 1,3-diamino-: Similar structure but with amino groups instead of phthalimide groups.
1,3-Diphenyl-2-propanol: Similar backbone but with phenyl groups instead of phthalimide groups
Uniqueness
2,2'-(2-hydroxypropane-1,3-diyl)bis(1h-isoindole-1,3(2h)-dione) is unique due to the presence of two phthalimide groups, which impart distinct chemical and biological properties. These groups enhance its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-11(9-20-16(23)12-5-1-2-6-13(12)17(20)24)10-21-18(25)14-7-3-4-8-15(14)19(21)26/h1-8,11,22H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMYSJPCAPDCNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN3C(=O)C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224295 | |
Record name | 2-Propanol, 1,3-diphthalimido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73825-95-3 | |
Record name | 1,3-Diphthalimido-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol,3-diphthalimido- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1,3-diphthalimido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIPHTHALIMIDO-2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HZ6L4Q2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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